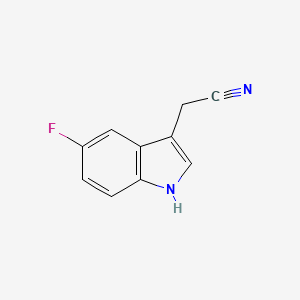

2-(5-Fluor-1H-indol-3-yl)acetonitril

Übersicht

Beschreibung

“2-(5-fluoro-1H-indol-3-yl)acetonitrile” is a chemical compound with the molecular formula C10H7FN2 and a molecular weight of 174.18 . It is a type of fluorophore that has been incorporated with various polycyclic aromatic hydrocarbons, carbazole, pyridine, and triphenylamine .

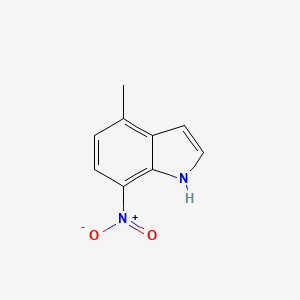

Molecular Structure Analysis

The molecular structure of “2-(5-fluoro-1H-indol-3-yl)acetonitrile” is characterized by the presence of a fluorine atom and a nitrile group attached to an indole ring . The highest occupied molecular orbital (HOMO) is mainly localized on the donor part, whereas the lowest unoccupied molecular orbital (LUMO) is spread over the entire molecule .

Physical And Chemical Properties Analysis

“2-(5-fluoro-1H-indol-3-yl)acetonitrile” is a powder with a melting point of 58-59°C .

Wissenschaftliche Forschungsanwendungen

Antivirelle Anwendungen

5-Fluorindol-3-acetonitril: Derivate wurden auf ihre antiviralen Eigenschaften untersucht. Beispielsweise haben Verbindungen wie 4-Alkyl-1-(5-Fluor-3-phenyl-1H-indol-2-carbonyl)thiosemicarbazid Derivate eine inhibitorische Aktivität gegen eine Reihe von RNA- und DNA-Viren gezeigt, einschließlich des Coxsackie B4-Virus .

Entzündungshemmende und Antikrebsaktivitäten

Indolderivate, einschließlich derer, die mit 5-Fluorindol-3-acetonitril verwandt sind, zeigen signifikante entzündungshemmende und krebshemmende Aktivitäten. Es wurde festgestellt, dass sie mit hoher Affinität an mehrere Rezeptoren binden, was bei der Entwicklung neuer therapeutischer Wirkstoffe von Vorteil ist .

Antimikrobielle und Antituberkulosewirkungen

Der Indol-Kern, ein wichtiger Bestandteil von 5-Fluorindol-3-acetonitril, ist in vielen bioaktiven Verbindungen vorhanden, die antimikrobielle und antituberkulose Wirkungen zeigen. Dies macht ihn zu einem wertvollen Gerüst für die Synthese neuer Arzneimittelverbindungen .

Antidiabetische und antimalarielle Eigenschaften

Indolderivate werden auch auf ihr Potenzial zur Behandlung von Diabetes und Malaria untersucht. Die vielfältigen biologischen Aktivitäten dieser Verbindungen machen sie zu Kandidaten für das Screening in pharmakologischen Studien .

Anticholinesterase- und antioxidative Funktionen

Die Indolstruktur ist mit Anticholinesterase- und antioxidativen Funktionen verbunden, die entscheidend für die Behandlung neurodegenerativer Erkrankungen und die Bekämpfung von oxidativem Stress sind .

Biotechnologische Produktion

Biokatalytische Ansätze wurden entwickelt, um Indol in halogenierte und oxygenierte Derivate umzuwandeln, einschließlich derer, die mit 5-Fluorindol-3-acetonitril verwandt sind. Diese Derivate haben Anwendungen in Aroma, Duftstoffen und als natürliche Farbstoffe mit therapeutischem Potenzial .

Elektrolumineszenz und optische Anwendungen

Derivate auf Basis von 2-(1H-Indol-3-yl)acetonitril wurden wegen ihrer elektrolumineszierenden Eigenschaften synthetisiert. Diese Verbindungen weisen eine hohe Fluoreszenzquantenausbeute und gute thermische Stabilität auf, was sie für optische Anwendungen geeignet macht .

Neuroprotektive Wirkungen

Verbindungen, die strukturell 5-Fluorindol-3-acetonitril ähneln, wurden auf ihre neuroprotektiven Wirkungen untersucht. Beispielsweise wurde gezeigt, dass Derivate durch Aktivierung spezifischer Rezeptoren vor Sehverlust und Schäden an retinalen Ganglienzellen schützen .

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with indoleamine 2,3-dioxygenase (ido-1), a key immunosuppressive mechanism in oncology .

Mode of Action

It is known that indole derivatives can play a significant role in cell biology and can be used as biologically active compounds for the treatment of various disorders .

Biochemical Pathways

Similar compounds have been shown to impact the immune response through effector t-cell anergy and enhanced treg function .

Result of Action

Similar compounds have been shown to exhibit high fluorescence quantum yield and good thermal stability, making them excellent candidates for oled applications .

Action Environment

It is known that the charge injection ability of similar compounds increases with suitable substitution, leading to improved organic light-emitting diode (oled) performance .

Biochemische Analyse

Biochemical Properties

2-(5-fluoro-1H-indol-3-yl)acetonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to bind with high affinity to multiple receptors, which is helpful in developing new therapeutic derivatives . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor.

Cellular Effects

The effects of 2-(5-fluoro-1H-indol-3-yl)acetonitrile on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through the regulation of specific signaling pathways and the alteration of gene expression profiles, leading to changes in cellular behavior and function.

Molecular Mechanism

The mechanism of action of 2-(5-fluoro-1H-indol-3-yl)acetonitrile involves several molecular interactions. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the context . Additionally, 2-(5-fluoro-1H-indol-3-yl)acetonitrile can induce changes in gene expression, leading to altered cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(5-fluoro-1H-indol-3-yl)acetonitrile can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 2-(5-fluoro-1H-indol-3-yl)acetonitrile remains stable under normal storage conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular behavior, which are important for understanding its therapeutic potential.

Dosage Effects in Animal Models

The effects of 2-(5-fluoro-1H-indol-3-yl)acetonitrile vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antiviral or anticancer activity. At high doses, it can cause toxic or adverse effects . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

2-(5-fluoro-1H-indol-3-yl)acetonitrile is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can be metabolized through oxidation, reduction, and conjugation reactions, which are catalyzed by specific enzymes. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 2-(5-fluoro-1H-indol-3-yl)acetonitrile within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is important for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of 2-(5-fluoro-1H-indol-3-yl)acetonitrile affects its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of 2-(5-fluoro-1H-indol-3-yl)acetonitrile within the cell can influence its interactions with biomolecules and its overall biological activity.

Eigenschaften

IUPAC Name |

2-(5-fluoro-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHMIZCBOTYJRQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50512264 | |

| Record name | (5-Fluoro-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73139-85-2 | |

| Record name | (5-Fluoro-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

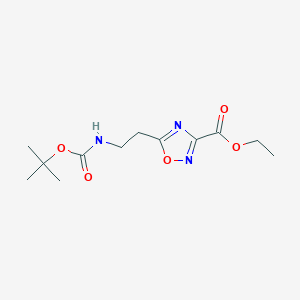

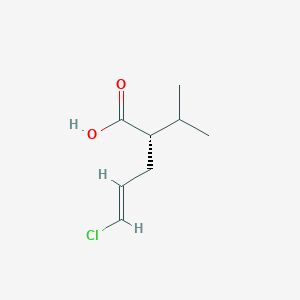

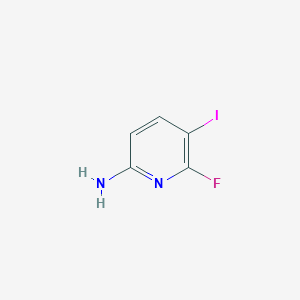

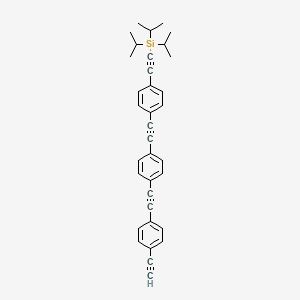

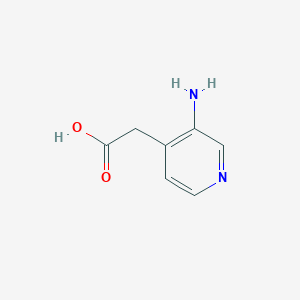

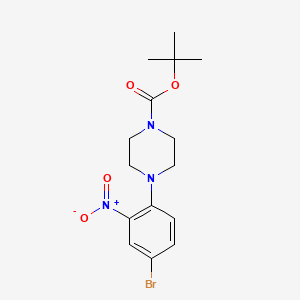

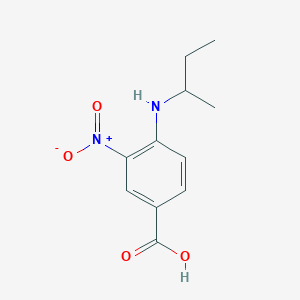

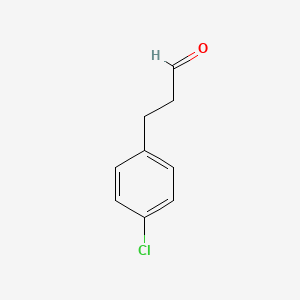

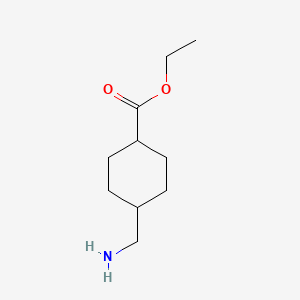

Synthesis routes and methods I

Procedure details

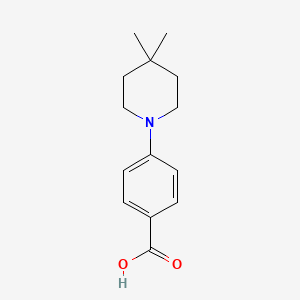

Synthesis routes and methods II

Procedure details

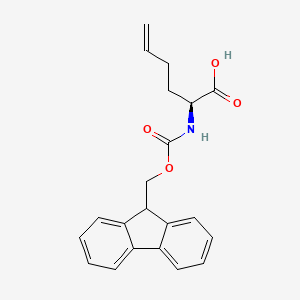

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.